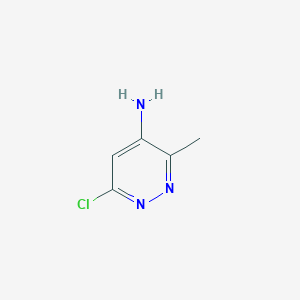
N-(3-Aminopropyl)-4-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Aminopropyl)-4-methylpyridin-2-amine (AMP-4-MPA) is a synthetic pyridine amine compound that has been investigated for its potential applications in scientific research. AMP-4-MPA has been studied for its ability to interact with proteins and other molecules, as well as its biochemical and physiological effects.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(3-Aminopropyl)-4-methylpyridin-2-amine involves the reaction of 4-methyl-2-pyridinamine with 3-aminopropylamine in the presence of a suitable solvent and catalyst.
Starting Materials
4-methyl-2-pyridinamine, 3-aminopropylamine
Reaction
To a stirred solution of 4-methyl-2-pyridinamine (1.0 equiv) in a suitable solvent, add 3-aminopropylamine (1.2 equiv) dropwise at room temperature., Heat the reaction mixture to reflux and stir for several hours., Allow the reaction mixture to cool to room temperature and filter off any precipitated solids., Concentrate the filtrate under reduced pressure to obtain the crude product., Purify the crude product by recrystallization or column chromatography to obtain N-(3-Aminopropyl)-4-methylpyridin-2-amine as a white solid.
Wissenschaftliche Forschungsanwendungen
N-(3-Aminopropyl)-4-methylpyridin-2-amine has been studied for its potential applications in scientific research. It has been used as a tool to study protein-protein interactions and to identify new drug targets. It has also been used in the study of enzyme kinetics and as a ligand for affinity chromatography. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine has been studied for its potential use in drug delivery systems, as well as for its potential applications in cancer therapy.
Wirkmechanismus
N-(3-Aminopropyl)-4-methylpyridin-2-amine is thought to interact with proteins and other molecules through its pyridine ring structure. It is believed that the pyridine ring is able to interact with the hydrophobic regions of proteins, allowing it to bind to them. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine is thought to interact with proteins through hydrogen bonding and other non-covalent interactions.
Biochemische Und Physiologische Effekte
N-(3-Aminopropyl)-4-methylpyridin-2-amine has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, suggesting that it may be useful in the treatment of certain diseases. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine has been studied for its potential to modulate the activity of certain ion channels, suggesting that it may be useful in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Aminopropyl)-4-methylpyridin-2-amine is relatively easy to synthesize and is relatively stable in a variety of conditions. Additionally, it is relatively non-toxic and has been shown to be safe when used in laboratory experiments. However, N-(3-Aminopropyl)-4-methylpyridin-2-amine is not as soluble in water as some other compounds, which may limit its use in certain types of experiments. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine is not as widely available as some other compounds, which may limit its use in certain types of experiments.
Zukünftige Richtungen
N-(3-Aminopropyl)-4-methylpyridin-2-amine has potential applications in a variety of areas, including drug delivery systems, cancer therapy, and the treatment of various neurological disorders. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine could be used to study protein-protein interactions and to identify new drug targets. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine could be used to study enzyme kinetics and as a ligand for affinity chromatography. Finally, N-(3-Aminopropyl)-4-methylpyridin-2-amine could be used to study the structure and function of various proteins and other molecules.
Eigenschaften
IUPAC Name |
N'-(4-methylpyridin-2-yl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-8-3-6-12-9(7-8)11-5-2-4-10/h3,6-7H,2,4-5,10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECVAARGMKOYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methylpyridin-2-yl)propane-1,3-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














